2-Bromo-5-chloro-N,N-dimethylbenzamide
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Overview
Description
2-Bromo-5-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, and the amide nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-N,N-dimethylbenzamide typically involves the bromination and chlorination of N,N-dimethylbenzamide. One common method includes the following steps:
Bromination: N,N-dimethylbenzamide is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
2-Bromo-5-chloro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have bioactive properties that could be harnessed for therapeutic purposes.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Bromo-5-chloro-N,N-dimethylbenzamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets. The dimethylamide group can also influence its solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzamide: Lacks the dimethyl groups on the amide nitrogen, which can affect its reactivity and solubility.
2-Bromo-5-chloro-N-methylbenzamide: Contains only one methyl group on the amide nitrogen, leading to different chemical and biological properties.
2-Bromo-5-chloro-N,N-diethylbenzamide: The presence of ethyl groups instead of methyl groups can alter its physical and chemical characteristics.
Uniqueness
2-Bromo-5-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of the dimethylamide group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-chloro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLSDPUPJZAPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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